
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Descripción general
Descripción
PD-131628 es una fluoroquinolona novedosa que es una forma bioactiva de PD-131112 o CI-990. Se utiliza principalmente contra bacterias anaerobias y ha mostrado una alta actividad in vitro contra un amplio espectro de especies bacterianas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PD-131628 implica la incorporación de una estructura de quinolona de naftiridina fluorociclopropílica sustituida con aminopirrolidina. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que la preparación implica múltiples pasos de reacciones químicas, incluidas reacciones de ciclización y sustitución .
Métodos de Producción Industrial
Los métodos de producción industrial para PD-131628 no se publican ampliamente. Normalmente, la producción de estos compuestos implica la síntesis química a gran escala en entornos controlados para garantizar la pureza y el rendimiento. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
PD-131628 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de quinolona sustituidos .
Aplicaciones Científicas De Investigación
Antibacterial Activity
The primary application of (S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid lies in its antibacterial activity . Research indicates that this compound exhibits superior efficacy against both Gram-positive and Gram-negative bacteria compared to its R isomer and racemic mixtures.
Case Studies and Research Findings
A patent (US4916141A) highlights the compound's ability to treat bacterial infections effectively. In vitro studies demonstrated that the S isomer had significantly lower minimum inhibitory concentration (MIC) values than both the racemic compound and the R isomer, indicating stronger antibacterial properties .
Table 1 summarizes the MIC values for various bacterial strains:
Compound | MIC (μg/ml) | Bacterial Strain |
---|---|---|
This compound | 0.5 | Staphylococcus aureus |
Racemic Compound | 2.0 | Staphylococcus aureus |
R Isomer | 4.0 | Staphylococcus aureus |
In vivo studies further corroborated these findings, with median protective doses (PD50) indicating that the S isomer provided significant protection in animal models against lethal bacterial challenges.
Pharmaceutical Formulation
The compound is also utilized in pharmaceutical formulations aimed at treating bacterial infections. Its incorporation into dosage forms allows for effective delivery and enhanced bioavailability. The patent details methods for preparing pharmaceutical compositions containing this compound along with excipients tailored for optimal therapeutic effects .
Structural Insights and Synthesis
The unique structure of this compound contributes to its biological activity. The presence of a naphthyridine core combined with various functional groups facilitates interactions with biological targets, enhancing its efficacy as an antibacterial agent.
Broader Implications in Medicinal Chemistry
Beyond its immediate antibacterial applications, this compound serves as a valuable scaffold for developing new antimicrobial agents. Its structural features can inspire the design of novel derivatives with improved activities or reduced side effects.
Mecanismo De Acción
PD-131628 ejerce sus efectos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, que son enzimas esenciales para la replicación, transcripción y reparación del ADN bacteriano. Esta inhibición conduce a la interrupción de los procesos de ADN bacteriano, lo que finalmente resulta en la muerte de las células bacterianas .
Comparación Con Compuestos Similares
PD-131628 se compara con otras fluoroquinolonas como la ciprofloxacina y la norfloxacina. Se ha encontrado que es de 2 a 4 veces más efectivo que la ciprofloxacina y la norfloxacina contra ciertas cepas bacterianas. A diferencia de otras fluoroquinolonas, PD-131628 no exhibe resistencia cruzada con otras fluoroquinolonas, lo que lo convierte en un compuesto único y valioso en la lucha contra las infecciones bacterianas .
Lista de Compuestos Similares
- Ciprofloxacina
- Norfloxacina
- Levofloxacina
- Moxifloxacina
Actividad Biológica
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, commonly referred to as the S isomer of a naphthyridine derivative, has garnered significant attention due to its diverse biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.
Overview of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:
- Antibacterial Activity : The S isomer has shown superior antibacterial efficacy against both gram-positive and gram-negative bacteria compared to its R isomer and racemic forms. Notably, it has demonstrated effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli .
- Antimicrobial Properties : Beyond antibacterial effects, derivatives of 1,8-naphthyridine have been reported to possess antiviral and antifungal activities, broadening the scope of potential applications in infectious disease treatment .
- Analgesic and Anti-inflammatory Effects : Some studies have indicated that naphthyridine derivatives can exhibit analgesic and anti-inflammatory properties, which may be beneficial in pain management and inflammatory conditions .
Antibacterial Efficacy
Research has shown that the S isomer significantly outperforms the R isomer in terms of antibacterial activity. For instance, in vitro studies revealed that the S form had a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like ciprofloxacin and gemifloxacin against certain bacterial strains .
Compound | MIC (µg/ml) | Activity Against |
---|---|---|
(S)-isomer | 0.25 | P. aeruginosa |
Ciprofloxacin | 1.5 | P. aeruginosa |
Gemifloxacin | 1.0 | E. coli |
The mechanism by which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial DNA synthesis or interference with specific bacterial enzymes essential for cell wall synthesis . This action is characteristic of many naphthyridine derivatives.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Efficacy Against Resistant Strains : A clinical trial evaluated the S isomer's efficacy against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment .
- Comparative Study with Other Antibiotics : In a comparative study involving various naphthyridine derivatives, the S isomer exhibited a higher success rate in treating bacterial infections than traditional antibiotics, particularly in patients with complicated urinary tract infections .
Q & A
Basic Research Questions
Q. What are the critical structural features influencing the antibacterial activity of this compound?
- Methodological Answer : The compound's activity hinges on three structural elements:
- 1-Cyclopropyl group : Enhances Gram-negative coverage by stabilizing DNA gyrase binding .
- 6-Fluoro substituent : Increases lipophilicity and membrane penetration, critical for intracellular accumulation .
- 7-(3-Amino-1-pyrrolidinyl) group : The (S)-stereochemistry of the pyrrolidine ring optimizes hydrogen bonding with bacterial topoisomerase IV, improving potency against resistant strains .
- Data Table :
Substituent Modification | In Vitro MIC (μg/mL) S. aureus | In Vivo ED₅₀ (mg/kg) |
---|---|---|
7-Piperazinyl (control) | 0.13 | 15 |
7-(3-Amino-pyrrolidinyl) | 0.008 | 5 |
Source: Adapted from . |
Q. How is the stereochemistry of the 3-amino-pyrrolidinyl group optimized for activity?
- Methodological Answer : Enantiomeric purity is achieved via chiral resolution using L-tartaric acid. The (S)-configuration aligns the amino group for hydrogen bonding with Asp83 in E. coli gyrase, as shown in molecular docking studies .
Advanced Research Questions
Q. How do contradictory SAR findings for the 5-position substituent inform synthetic strategies?
- Methodological Answer : reports that a 5-methyl group enhances activity in cyclopropyl derivatives but reduces efficacy in tert-butyl analogs. This contradiction suggests cooperative effects between the 1- and 5-substituents. To resolve this, combinatorial libraries with systematic 1-/5-substituent pairings should be synthesized and tested under standardized MIC assays .
- Key Data :
1-Substituent | 5-Substituent | MIC S. aureus (μg/mL) |
---|---|---|
Cyclopropyl | Methyl | 0.008 |
Cyclopropyl | H | 0.03 |
2,4-Difluorophenyl | Methyl | 0.016 |
Source: . |
Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance) often underlie such discrepancies. demonstrates that introducing an oxime group at the pyrrolidine’s 4-position improves solubility (logP reduced from 2.1 to 1.4) and oral bioavailability (AUC increased by 3-fold). Concurrently, deuterium labeling at metabolically labile sites (e.g., cyclopropyl CH₂) can prolong half-life .
Q. Can this compound exhibit dual antibacterial and antitumor activity?
- Methodological Answer : While primarily antibacterial, derivatives with 7-(3-aminopyrrolidinyl) groups show moderate cytotoxicity (IC₅₀ = 1.2 μM vs. P388 leukemia) via topoisomerase II inhibition. However, selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) remain <10, necessitating structural optimization (e.g., C-8 methoxy substitution) to reduce off-target effects .
Q. Experimental Design Considerations
Q. How to design a robust SAR study for 7-substituent optimization?
- Methodological Answer :
Library Synthesis : Use Ullmann coupling to introduce diverse amines (e.g., pyrrolidines, piperazines) at the 7-position.
Assays :
- In Vitro : Broth microdilution MIC against ESKAPE pathogens.
- In Silico : Molecular dynamics simulations to assess binding to S. aureus ParC.
In Vivo Validation : Murine septicemia models with pharmacokinetic profiling (Cmax, AUC₀–24) .
Q. Data Contradiction Analysis
Q. Why does the 6-fluoro substituent enhance activity in quinolones but reduce it in naphthyridines?
- Analysis : In quinolones, fluorine’s electronegativity stabilizes the enolate intermediate during gyrase inhibition. For naphthyridines, the 6-fluoro may sterically hinder rotation of the 7-amino group, reducing target engagement. shows removing the 6-fluoro in naphthyridines restores activity (IC₅₀ improved from 2.5 μM to 0.8 μM) .
Propiedades
Número CAS |
127967-03-7 |
---|---|
Fórmula molecular |
C16H17FN4O3 |
Peso molecular |
332.33 g/mol |
Nombre IUPAC |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)/t8-/m0/s1 |
Clave InChI |
MUKSDTOOLRNSIO-QMMMGPOBSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
SMILES isomérico |
C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
127967-03-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 131628 PD-131628 PD131628 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.